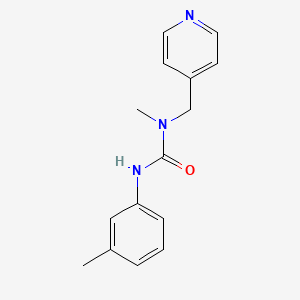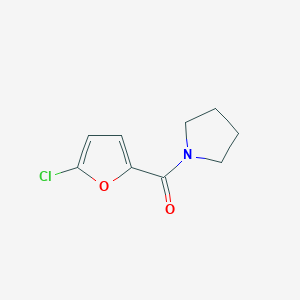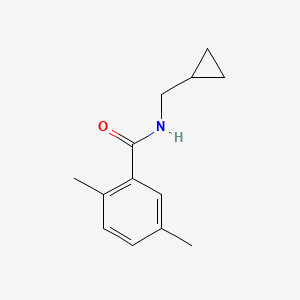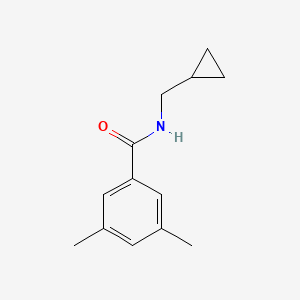
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX-717 has shown promising results in preclinical studies, and its potential applications in the treatment of cognitive disorders have been widely investigated.
Mechanism of Action
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and their activation is essential for learning and memory. By enhancing the activity of AMPA receptors, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in cognitive processes such as attention, working memory, and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, one limitation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its short half-life, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, the role of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide in enhancing cognitive function in healthy individuals and its potential applications in improving performance in academic and professional settings warrant further investigation.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylglycine ethyl ester. This intermediate is then reacted with phosgene to form N-cyclohexylglycine chloride, which is further reacted with sodium hydroxide to form N-cyclohexylglycine. Finally, N-cyclohexylglycine is reacted with 2-oxopyrrolidine to form N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Preclinical studies have shown that N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve memory and learning in animal models. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to enhance attention and alertness in healthy human subjects. These findings have led to further investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSSKQTAYUIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)








![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)